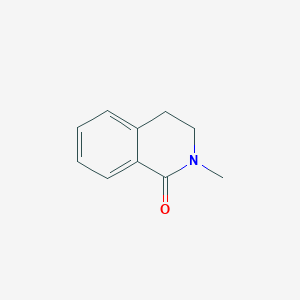

2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Description

Historical Context and Significance of Isoquinoline (B145761) and Tetrahydroisoquinoline Derivatives in Organic and Medicinal Chemistry

The story of isoquinoline, a structural isomer of quinoline (B57606), began with its first isolation from coal tar in 1885. nih.gov Structurally, isoquinolines and their derivatives are benzopyridines, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This core structure is not just a synthetic curiosity but is prevalent throughout nature, forming the backbone of a vast family of isoquinoline alkaloids. nih.govrsc.org These natural products and their synthetic counterparts have demonstrated a remarkable breadth of biological activities, cementing the importance of the isoquinoline scaffold in medicinal chemistry. nih.govrsc.org

The partially saturated version of this scaffold, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), is a cornerstone of many natural products and synthetic compounds with significant pharmacological properties. nih.govrsc.org The THIQ nucleus is found in antitumor antibiotics like Naphthyridinomycin and saframycins, which have garnered research attention for decades. nih.gov The development of synthetic methodologies to construct this framework has been a major focus in organic chemistry. Seminal reactions such as the Pictet-Spengler condensation and the Bischler-Napieralski reaction are classical and powerful strategies for creating the THIQ core, allowing chemists to access a wide array of derivatives. rsc.org

The significance of THIQ derivatives is underscored by their diverse and potent biological effects. Academic research has extensively documented their activities as antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and antitrypanosomal agents. nih.govrsc.orgnuph.edu.ua This wide range of activities has established the THIQ structure as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets, making it a fertile ground for the development of new therapeutic agents. rsc.org

Overview of the 2-Methyl-1,2,3,4-Tetrahydroisoquinolin-1-one Core as a Research Target

Within the broad family of THIQ derivatives, the 1,2,3,4-tetrahydroisoquinolin-1-one substructure represents a key area of investigation. The introduction of an oxo group at the C1 position creates a lactam ring, which alters the molecule's stereoelectronic properties and provides a new vector for chemical modification. When a methyl group is added to the nitrogen atom at the 2-position, the specific compound This compound is formed.

This particular compound is recognized in chemical literature primarily as a valuable building block in synthetic and medicinal chemistry. nih.gov Its structure serves as a foundational core for the synthesis of more complex derivatives intended for biological screening. nih.gov For instance, research has focused on using N-methylated THIQ precursors to generate libraries of diverse compounds. A study by Rong et al. demonstrated the utility of an N-methylated precursor in a multicomponent reaction to produce a series of highly functionalized 2-methyl-tetrahydroisoquinoline analogs with high yields. rsc.org

The synthesis of derivatives based on the isoquinolin-1-one core is an active area of research. One study reported the synthesis of numerous 3,4-dihydroisoquinolin-1(2H)-one derivatives, highlighting the scaffold's versatility. nih.gov The yields for a selection of these synthesized analogs are presented below.

| Compound ID | Substituent (R) | Yield (%) |

|---|---|---|

| I1 | 2-Fluorobenzyl | 72.0 |

| I2 | 3-Fluorobenzyl | 65.0 |

| I3 | 4-Fluorobenzyl | 68.0 |

| I4 | 4-Chlorobenzyl | 71.0 |

| I5 | 4-Bromobenzyl | 76.0 |

| I6 | Furan-2-ylmethyl | 75.0 |

Data sourced from a study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. nih.gov

Further illustrating the focus on this core structure, the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles was achieved in high yields, demonstrating the feasibility of creating complex molecules from a 2-methyl-THIQ template. rsc.org

| Aryl Group (Ar) | Yield (%) |

|---|---|

| Phenyl | 95 |

| 4-Methylphenyl | 97 |

| 4-Methoxyphenyl | 94 |

| 4-Chlorophenyl | 96 |

| 3-Nitrophenyl | 92 |

| 2-Chlorophenyl | 85 |

Data adapted from Rong et al. as cited in a 2021 review, showcasing a multicomponent reaction for the synthesis of 2-methyl-THIQ derivatives. rsc.org

Rationale for Comprehensive Academic Investigation of this compound and its Analogs

The motivation for a thorough academic investigation of this compound and its analogs is multifaceted and deeply rooted in the principles of medicinal chemistry and drug discovery.

First, the parent THIQ scaffold is a proven "privileged structure" in pharmacology. rsc.org Its derivatives have been shown to interact with a wide range of biological targets, leading to applications in oncology, infectious diseases, and neurology. nih.govrsc.org Therefore, any new, synthetically accessible analog of this scaffold, such as the 2-methyl-1-oxo variant, is immediately of interest for its potential to yield novel bioactive compounds.

Second, the specific this compound core is associated with potential therapeutic applications, particularly in the area of neurodegenerative disorders. nih.govresearchgate.net Methylated THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have been studied for their neuroprotective properties. nih.govresearchgate.net This provides a strong rationale for investigating the 2-methyl isomer and its related lactam derivatives for similar or improved neuropharmacological profiles.

Third, from a chemical synthesis perspective, the this compound core is an ideal starting point for creating chemical libraries. longdom.org The presence of the lactam functionality and the stable N-methyl group allows for selective chemical modifications at other positions of the molecule. This synthetic tractability enables the systematic generation of a multitude of analogs, which is a cornerstone of structure-activity relationship (SAR) studies. rsc.org By creating and testing a library of related compounds, researchers can decipher which molecular features are crucial for a desired biological effect, ultimately leading to the design of more potent and selective agents. nuph.edu.uarsc.org The development of efficient, multicomponent reactions to build upon this scaffold further enhances its value as a research target, allowing for the rapid assembly of molecular diversity. rsc.orglongdom.org

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZLDAJXSRSNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Compound Identification

A thorough spectroscopic analysis is fundamental to confirming the molecular structure of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and understanding its electronic and conformational properties. This goes beyond simple confirmation of presence to a detailed interpretation of spectral data.

While standard 1D ¹H and ¹³C NMR spectra provide primary evidence for the carbon-hydrogen framework, advanced 2D-NMR techniques are essential for unambiguous assignments and spatial correlations. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required.

COSY experiments would reveal proton-proton coupling networks, confirming the connectivity of the ethyl bridge (-CH₂-CH₂-) in the tetrahydroisoquinoline ring system.

HSQC would correlate each proton to its directly attached carbon atom, allowing for definitive assignment of the C3 and C4 methylene (B1212753) carbons, as well as the N-methyl carbon.

HMBC is crucial for mapping long-range (2-3 bond) correlations. Key expected correlations would include the N-methyl protons to the C1 carbonyl carbon and the C8a quaternary carbon, and the C8 aromatic proton to the C1 and C6 carbons.

Mechanistic interpretations of chemical shifts would highlight the influence of the lactam functionality. The C1 carbonyl group is expected to induce a significant downfield shift for the adjacent C8a carbon and the N-methyl group compared to its amine analogue.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (C=O) | - | ~164-168 | H-8, H-4, N-CH₃ |

| N-CH₃ | ~3.0-3.2 (s) | ~30-35 | C-1, C-3 |

| 3 (-CH₂-) | ~3.5-3.7 (t) | ~45-50 | C-1, C-4, C-4a |

| 4 (-CH₂-) | ~2.9-3.1 (t) | ~25-30 | C-3, C-4a, C-5, C-8a |

| 5-8 (Ar) | ~7.2-8.1 | ~125-140 | - |

Mass spectrometry (MS), particularly with high-resolution instruments (HRMS) and tandem MS (MS/MS), is critical for confirming the molecular formula and elucidating fragmentation patterns that are diagnostic of the structure. For this compound (C₁₀H₁₁NO, MW: 161.20 g/mol ), the molecular ion peak [M]⁺ would be expected.

The primary fragmentation pathways would likely involve the heterocyclic ring. A characteristic fragmentation for tetrahydroisoquinolines involves a retro-Diels-Alder (RDA) type reaction, though this is more common in the non-lactam analogues. For the title compound, fragmentation would likely be initiated by cleavage alpha to the carbonyl group or the nitrogen atom. Potential key fragments could arise from:

Loss of the N-methyl group ([M-15]⁺).

Loss of carbon monoxide ([M-28]⁺).

Cleavage of the C4-C4a bond, leading to the opening of the saturated ring.

Mechanistic studies, potentially aided by isotopic labeling (e.g., deuteration of the N-methyl group), would be necessary to confirm these proposed pathways.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching of the amide (lactam) group, expected in the region of 1650-1680 cm⁻¹. Other key vibrational modes would include:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations typically found between 1450 and 1600 cm⁻¹.

C-N stretching: Vibrations associated with the lactam nitrogen, expected around 1200-1350 cm⁻¹.

A full assignment would require computational modeling (e.g., using Density Functional Theory, DFT) to calculate the theoretical vibrational frequencies, which can then be correlated with the experimental spectra.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. To date, a crystal structure for this compound has not been reported in the major crystallographic databases. Analysis of its close analogue, 2-methyl-1,2,3,4-tetrahydroisoquinoline, shows complex crystal packing with water molecules. nih.govresearchgate.net

Unlike its amine analogue, this compound lacks a traditional hydrogen bond donor. The lactam oxygen, however, is a strong hydrogen bond acceptor. Therefore, in the presence of protic solvents or as a hydrate, it could form extensive hydrogen bonding networks. nih.gov In an anhydrous crystal, supramolecular interactions would be dominated by weaker C-H···O interactions and potentially π-π stacking between the aromatic rings of adjacent molecules. The planarity of the lactam group could influence packing to favor layered structures.

Detailed Analysis of this compound Remains Elusive in Scientific Literature

While the requested article outline focuses on highly specific areas of structural elucidation, the current body of scientific literature does not appear to contain in-depth studies that would provide the necessary data for a thorough analysis of this compound.

Research on closely related compounds, however, can offer insights into the methodologies that would be applied to study this specific molecule.

Insights from Related Tetrahydroisoquinoline Compounds

Studies on analogous compounds, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline (the corresponding amine without the carbonyl group at the 1-position), provide a framework for understanding how co-crystallized species can influence molecular structure. For instance, research on the trihydrate of this amine demonstrates that co-crystallization with water molecules profoundly impacts its solid-state structure. researchgate.netnih.gov In this case, an extensive supramolecular network is formed, governed by hydrogen bonding between the amine and the water molecules. researchgate.netnih.gov This network dictates the crystal packing, creating alternating hydrophobic and hydrophilic layers. researchgate.net Furthermore, the presence of these co-crystallized water molecules stabilizes a specific conformation of the non-aromatic ring, which adopts a half-boat shape. researchgate.net This highlights the critical role that solvents and other co-formers can play in determining the three-dimensional structure and intermolecular interactions of tetrahydroisoquinoline derivatives.

Similarly, theoretical and computational chemistry has been applied to the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) , to explore its structural properties. researchgate.net Density Functional Theory (DFT) calculations have been used to investigate the conformational landscape of THIQ, identifying multiple stable conformers in its ground state. researchgate.net These studies reveal that the global energy minimum is highly dependent on the computational method and basis set used. researchgate.net Potential energy surface (PES) scans help to map the transitions between different conformers, such as twisted-axial and twisted-equatorial forms of the NH group, and to identify the energy barriers separating them. researchgate.net Such computational approaches are crucial for understanding the flexibility of the heterocyclic ring system and predicting the most stable geometries. researchgate.netscielo.org.mx

Challenges in Fulfilling the Specific Request

The strict requirement to focus solely on This compound cannot be met with scientific accuracy based on currently available research. The presence of the carbonyl group at the C1 position and the methyl group at the N2 position creates a unique electronic and steric environment compared to the parent amine or other derivatives. Extrapolating data from these related molecules to the target compound would be speculative and would not constitute a scientifically rigorous analysis.

For example, the carbonyl group in this compound would significantly alter its hydrogen bonding capabilities compared to the amine analog. It can act as a hydrogen bond acceptor, but not a donor, which would lead to fundamentally different interactions with co-crystallized species like water. Likewise, its conformational landscape and the energy barriers for ring inversion would be distinct due to the influence of the sp²-hybridized carbonyl carbon and the adjacent N-methyl group. A dedicated computational study using methods like DFT would be necessary to accurately determine its geometry, stability, and conformational preferences.

Synthetic Methodologies and Reaction Development for Tetrahydroisoquinolin 1 Ones

Strategies for the Construction of the 1,2,3,4-Tetrahydroisoquinoline (B50084) Core

The foundational 1,2,3,4-tetrahydroisoquinoline (THIQ) core is typically an amine, which can serve as a precursor to the 1-oxo variant through subsequent oxidation. Several classical and modern synthetic methods are employed to construct this core scaffold.

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. First reported in 1911, the reaction involves the condensation of a β-arylethylamine with a carbonyl compound, such as an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution). rsc.orgorganicreactions.orgthermofisher.com The presence of electron-donating groups on the aromatic ring of the β-arylethylamine facilitates the ring closure under milder conditions. pharmaguideline.com

The mechanism proceeds through the formation of a Schiff base intermediate, which is then activated by an acid (Brønsted or Lewis) to undergo cyclization, yielding the THIQ product. rsc.org This method's versatility has led to numerous variations, including:

Asymmetric Synthesis: Enantioselective synthesis of 1-substituted THIQs has been achieved using chiral catalysts or auxiliaries. rsc.org

Microwave-Assisted Reactions: The use of microwave irradiation can significantly reduce reaction times and improve yields. For instance, the cyclization of 2-(3,4-dimethoxyphenyl) ethylamine with benzaldehyde in the presence of trifluoroacetic acid under microwave conditions afforded the product in 98% yield in just 15 minutes. rsc.org

Biocatalysis: Enzymes such as norcoclaurine synthase have been shown to catalyze the Pictet-Spengler reaction between dopamine (B1211576) and unactivated ketones, enabling the formation of challenging 1,1′-disubstituted THIQs. nih.gov

| β-Arylethylamine Derivative | Carbonyl Compound | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Phenylethylamine | Dimethoxymethane | Conc. HCl, 100 °C | 1,2,3,4-Tetrahydroisoquinoline | 40% | rsc.org |

| 2-(3,4-dimethoxyphenyl) ethylamine | Benzaldehyde | TFA, Microwave | 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 98% | rsc.org |

| Dopamine | 4-hydroxyphenylacetone | Norcoclaurine Synthase (enzyme) | 1-(4-hydroxybenzyl)-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | N/A | nih.gov |

The Bischler-Napieralski reaction is another classical and widely used method for constructing the isoquinoline (B145761) scaffold. rsc.orgwikipedia.org The process begins with the acylation of a β-phenylethylamine to form an N-acyl derivative. This amide is then subjected to cyclization using a dehydrating agent, typically a Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline. pharmaguideline.comwikipedia.orgorganic-chemistry.org

| Step | Reactant | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Cyclization | N-acyl-β-phenylethylamine | POCl₃, P₂O₅, or ZnCl₂ | 3,4-Dihydroisoquinoline | rsc.orgorganic-chemistry.org |

| 2. Reduction | 3,4-Dihydroisoquinoline | NaBH₄, NaCNBH₃, or H₂/catalyst | 1,2,3,4-Tetrahydroisoquinoline | rsc.org |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers high atom economy and efficiency, making it attractive for creating libraries of diverse compounds. rsc.orgnih.gov Several MCRs have been developed for the synthesis of highly functionalized tetrahydroisoquinoline derivatives. rsc.org

For example, a three-component reaction involving aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile under solvent-free conditions has been used to synthesize 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles with yields ranging from 85–97%. rsc.org Another one-pot, four-component enantioselective synthesis of 1,3,4-substituted THIQ analogs has been reported using a synergistic catalytic system, producing derivatives in good yields and high enantiomeric purity. rsc.org

A novel and stereocontrolled methodology for synthesizing the tetrahydroisoquinoline framework involves an oxidative ring opening and ring closing sequence. nih.govmtak.hu This strategy typically begins with a substituted indene derivative. nih.govthieme-connect.com

The key steps of this transformation are:

Oxidative Cleavage: The olefin bond of the indene ring is cleaved oxidatively. This is often achieved through a two-step process of dihydroxylation (e.g., using OsO₄/NMO) followed by cleavage of the resulting vicinal diol with an oxidant like sodium periodate (NaIO₄). This process generates a reactive diformyl intermediate. nih.govresearchgate.net

Cyclization via Reductive Amination: The diformyl intermediate undergoes a ring-closing, double reductive amination with a primary amine (such as methylamine to target an N-methylated product). This step forms the nitrogen-containing heterocyclic ring, yielding the final tetrahydroisoquinoline scaffold. nih.govmtak.huthieme-connect.com

This method allows for the generation of diverse THIQ frameworks and provides accurate control over the stereochemistry of the final products. nih.govmtak.hu

The synthesis of 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines can be achieved through a strategy that begins with the acylation of homoveratrylamine (a dimethoxy-substituted phenethylamine). nih.gov In a developed method, ketoamides of homoveratrylamine are first prepared. These ketoamides then react with organomagnesium compounds (Grignard reagents). The subsequent acid-catalyzed cyclization of the resulting intermediate yields the 1,1-disubstituted tetrahydroisoquinoline derivatives in high yields. nih.gov This approach allows for the introduction of various substituents at the C-1 position of the isoquinoline skeleton by changing either the initial carboxylic acid used for acylation or the Grignard reagent. nih.gov

Directed Synthesis of the 1-Oxo Functionality

While the methods above construct the amine core, other strategies are employed to directly synthesize the 1-oxo-tetrahydroisoquinoline (a lactam) structure, which is characteristic of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one.

One prominent method is based on the reaction between a homophthalic anhydride (B1165640) and an imine, a variant of the Castagnoli-Cushman reaction. mdpi.comnih.gov This approach allows for the isoquinoline ring closure and the simultaneous introduction of desired substituents at the 2nd and 3rd positions in a single step. mdpi.com

A more recent and expedient approach to 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates involves a one-pot tandem Michael amination–lactamization sequence. chemrxiv.org This reaction starts from 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids and various primary amines. The methodology is robust, tolerating a wide range of functional groups on the amine nucleophile, and has been successfully scaled up, allowing for the preparation of target derivatives in good yields (40–75%). chemrxiv.org

Furthermore, N-substituted 3,4-dihydroisoquinolin-1(2H)-ones can be prepared in a three-step method starting from 2-bromobenzoate precursors. acs.org Another practical synthesis for methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was developed using triphosgene. researchgate.net

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Modified Castagnoli-Cushman Reaction | Homophthalic anhydride, Imines | One-step ring closure and functionalization. | mdpi.comnih.gov |

| Tandem Michael Amination-Lactamization | 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids, Primary amines | One-pot reaction with broad substrate scope; yields 40-75%. | chemrxiv.org |

| Triphosgene-mediated cyclization | N/A | Practical synthesis of 1-oxo-THIQ-3-carboxylate esters. | researchgate.net |

Methods for Introducing the Carbonyl Group at the C-1 Position

The introduction of a carbonyl group at the C-1 position transforms the tetrahydroisoquinoline amine into a lactam. This can be achieved through several synthetic philosophies. One common strategy involves the cyclization of a precursor that already contains the latent carbonyl functionality. For example, derivatives of 2-phenylethylamine can be reacted with a synthon that provides the C1-N bond and the C1-carbonyl.

Another major strategy is the oxidation of a pre-formed 1,2,3,4-tetrahydroisoquinoline. While the enzymatic oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) by monoamine oxidase (MAO) has been shown to produce the N-methylisoquinolinium ion, a more oxidized species, chemical oxidation methods can be employed to target the C-1 position to form the lactam nih.govscispace.com. Furthermore, the preparation and subsequent activation of isoquinolin-1(2H)-ones serve as a practical route for creating C1- and C4-substituted isoquinolines, indicating that the formation of the C-1 carbonyl is a key step in functionalizing the heterocyclic core organic-chemistry.org.

Classic reactions in isoquinoline synthesis can also be adapted. The Bischler-Napieralski reaction, which typically yields a 3,4-dihydroisoquinoline from a β-phenylethylamide, provides a precursor that can be oxidized to an isoquinolin-1(2H)-one rsc.org.

Specific Approaches for this compound Synthesis

Direct synthesis of this compound can be accomplished by utilizing N-methylated starting materials. A multi-component reaction (MCR) reported by Rong et al. demonstrates this principle by using N-methyl piperidin-4-one as a key building block to generate a complex 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile derivative rsc.orgnih.gov. Although this produces a more substituted analog, the core strategy of incorporating the N-methyl group from the outset is a valid approach for synthesizing the target compound.

Alternatively, a two-step approach is common: synthesis of the parent 1,2,3,4-tetrahydroisoquinolin-1-one followed by N-methylation, which is discussed in the following section. The synthesis of 1,1-disubstituted tetrahydroisoquinolines from ketoamides, followed by acid-catalyzed cyclization, presents a versatile method that could be adapted for the synthesis of the unsubstituted lactam core prior to methylation nih.govmdpi.com.

N-Methylation Strategies for 2-Substitution

Once the 1,2,3,4-tetrahydroisoquinolin-1-one scaffold is obtained, the introduction of a methyl group at the N-2 position is a standard chemical transformation. As a secondary amide (a lactam), the nitrogen is nucleophilic and can be alkylated using various methylating agents.

Standard conditions for this N-methylation would involve treating the 1,2,3,4-tetrahydroisoquinolin-1-one with a methylating agent in the presence of a suitable base. The base serves to deprotonate the amide nitrogen, increasing its nucleophilicity.

Table 1: Representative Conditions for N-Methylation

| Methylating Agent | Base | Solvent | General Applicability |

|---|---|---|---|

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Highly effective for amides and lactams. |

| Dimethyl sulfate ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃) | Acetone, Acetonitrile | Common and cost-effective industrial method. |

Asymmetric Synthesis and Enantioselective Approaches

Creating chiral this compound, particularly with stereocenters at C-1 or other positions, requires advanced asymmetric strategies. These methods are crucial for producing enantiomerically pure compounds for pharmacological studies.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In the context of tetrahydroisoquinoline synthesis, an auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, after which it is removed.

Several auxiliaries have been successfully employed in the synthesis of the broader tetrahydroisoquinoline class, and these methods are adaptable to lactam precursors.

N-tert-butanesulfinyl imines : The high diastereoselectivity achieved in reactions with chiral N-tert-butanesulfinyl imines makes them excellent candidates for establishing stereocenters. These chiral imines are readily accessible and the auxiliary can be removed under mild acidic conditions ua.es.

(S)-phenylglycinol : Used as a chiral auxiliary in the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinolines, it can direct the diastereoselective addition of nucleophiles nih.gov.

Andersen Reagent : Gremmen and co-workers utilized the chiral auxiliary (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinate for the enantioselective synthesis of tetrahydroisoquinolines via a Pictet-Spengler condensation rsc.org.

These strategies typically involve creating a chiral precursor which is then cyclized to form the tetrahydroisoquinoline ring system with high enantiomeric excess.

Organocatalytic and Metal-Catalyzed Asymmetric Reactions

Catalytic asymmetric methods offer an efficient alternative to stoichiometric chiral auxiliaries. Both organocatalysis and transition-metal catalysis have been extensively developed for the synthesis of chiral tetrahydroisoquinolines and their derivatives mdpi.com.

Organocatalysis : Chiral small organic molecules can catalyze enantioselective reactions. For instance, the asymmetric synthesis of 3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been achieved via an aza-Henry–hemiaminalization–oxidation sequence using a quinine-based squaramide organocatalyst. This one-pot protocol yields products with good yields and high enantioselectivities.

Metal-Catalysis : Transition-metal complexes with chiral ligands are highly effective for asymmetric synthesis. A prominent strategy is the asymmetric hydrogenation or transfer hydrogenation of a 3,4-dihydroisoquinoline precursor.

Table 2: Examples of Metal-Catalyzed Asymmetric Hydrogenation for Tetrahydroisoquinoline Synthesis

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Arene/Ru/TsDPEN complexes | 1-Aryl dihydroisoquinolines | Asymmetric transfer hydrogenation (ATH) providing high enantiomeric excess. | organic-chemistry.org |

Additionally, asymmetric 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines, catalyzed by chiral primary amines, have been developed to construct complex chiral tetrahydroisoquinoline skeletons with good diastereoselectivities and enantioselectivities mdpi.com.

Novel Synthetic Routes and Mechanistic Investigations of Reaction Pathways

Research continues to uncover novel and more efficient pathways to the tetrahydroisoquinolin-1-one core. One such innovative approach is the Castagnoli–Cushman reaction (CCR) . This reaction provides a one-step route to fused lactam systems, including benzo[a]quinolizidinones, from the reaction of cyclic imines (like 3,4-dihydroisoquinolines) with cyclic anhydrides nih.gov.

The mechanism of the CCR is a subject of ongoing investigation, with two primary pathways proposed:

N-Acyliminium Ion Pathway : This route involves the formation of an N-acyliminium ion intermediate, followed by a ring closure via an enolate.

Mannich-type Pathway : This alternative proposes a stepwise Mannich-type reaction of an enolized anhydride with the imine, followed by N-acylation to form the final lactam product nih.gov.

This reaction is notable for its ability to construct complex, polycyclic systems containing the tetrahydroisoquinolin-1-one motif in a single, convergent step. Further exploration of "de novo" synthetic routes, which build the ring system from acyclic precursors, also represents an active area of research aimed at increasing the diversity and accessibility of these compounds amanote.comthieme.de.

Pummerer-Type Cyclization Applications

The Pummerer reaction serves as a key step in the synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system. This methodology involves an intramolecular cyclization that efficiently constructs the core bicyclic structure. The reaction typically starts from N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamines. jst.go.jp

The process is initiated by treating the sulfoxide precursors with an activating agent, commonly trifluoroacetic anhydride (TFAA). jst.go.jp This treatment, under mild conditions, facilitates an effective intramolecular cyclization. The resulting products are N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines. jst.go.jp Research has shown that using a formyl group for N-protection is particularly efficient, especially when the benzene (B151609) ring lacks a methoxy (B1213986) group. jst.go.jp

In cases where the substrate is less reactive, the addition of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·Et₂O), subsequent to the TFAA treatment can promote the cyclization and lead to high yields of the desired N-formyl-4-phenylthio-THIQ. jst.go.jppharm.or.jp For instance, one study noted that while treatment of a specific N-formyl sulfoxide with TFAA alone did not yield the THIQ product, a sequential treatment with TFAA and then BF₃·Et₂O resulted in a quantitative yield. jst.go.jp Super acids like trifluoromethanesulfonic acid (TFSA) have also been employed to achieve quantitative cyclization. nih.gov

The 4-phenylsulfanyl group introduced during the cyclization can be removed in a subsequent step. For example, reductive desulfurization using sodium borohydride and nickel(II) chloride can yield the 2-formyl-THIQ derivative. pharm.or.jp The N-formyl group can then be hydrolyzed to the secondary amine or reduced with reagents like lithium aluminum hydride to afford the corresponding N-methyl-THIQ, such as the titular compound's core structure. pharm.or.jp

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-formyl sulfoxide | 1. TFAA; 2. BF₃·Et₂O | N-formyl-4-phenylthio-TIQ | Quantitative | jst.go.jp |

| Chiral N-[1-methyl-2-(phenylsulfinyl)ethyl]-N-(1-phenylethyl)formamides | Trifluoromethane sulfonic acid (TFSA) | Chiral 1,3-dimethyl-4-phenylsulfanyl-TIQ | Quantitative | nih.gov |

| Chiral sulfoxide (ent-17) | 1. TFAA; 2. BF₃·Et₂O | 2-formyl-1,3-DiMeTIQ (after desulfurization) | 16% | pharm.or.jp |

DEAD-Promoted Oxidative Ugi/Wittig Reactions for THIQ-Oxazoles

A modern and efficient one-pot, three-component reaction has been developed for the synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles, which are complex derivatives of the THIQ scaffold. acs.orgresearchgate.netfigshare.com This method utilizes a cascade oxidative Ugi-type/Wittig reaction. acs.org

The key components in this synthesis are N-aryl-1,2,3,4-tetrahydroisoquinolines, carboxylic acids, and odorless isocyano(triphenylphosphoranylidene)acetates. researchgate.net The reaction is promoted by an oxidant, with diethyl azodicarboxylate (DEAD) being identified as particularly effective. researchgate.netacs.org Optimization studies have shown that DEAD is a more efficient oxidant for this transformation compared to alternatives like diisopropyl azodicarboxylate (DIAD) and di-tert-butyl azodicarboxylate (DBAD). researchgate.net

This process directly yields polysubstituted 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles in good yields without the need for metal catalysts. researchgate.netacs.org The reaction proceeds smoothly at room temperature in a suitable solvent like dichloromethane (CH₂Cl₂). researchgate.net The versatility of this method is demonstrated by the use of various aromatic carboxylic acids, which generally result in good to satisfactory yields of the corresponding complex oxazole products. acs.org This reaction significantly enriches the chemical space of THIQ-containing heterocyclic systems. acs.org

| THIQ Component | Carboxylic Acid Component | Key Reagents | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| N-aryl-1,2,3,4-tetrahydroisoquinolines | Various aromatic acids | Isocyano(triphenylphosphoranylidene)acetate, DEAD | Polysubstituted 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles | 70-82% | acs.org |

Chemical Modification and Derivatization Studies

Introduction of Substituents at Aromatic Ring Positions (C-5, C-6, C-7, C-8)

Modification of the aromatic portion of the 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one molecule is a primary strategy for creating structural diversity. The electronic nature of the lactam ring, where the nitrogen's lone pair is in conjugation with the carbonyl group, influences the reactivity of the fused benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. masterorganicchemistry.comwikipedia.org In the context of this compound, the N-acyl group of the lactam is generally considered a deactivating, ortho-, para-directing group. The electron-withdrawing nature of the adjacent carbonyl group reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to an unsubstituted benzene ring. wikipedia.org Consequently, harsher reaction conditions may be required for substitutions like nitration, halogenation, or Friedel-Crafts reactions.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the directing effects of the lactam moiety would be expected to favor substitution at the C-6 and C-8 positions. For instance, nitration would likely be achieved using a mixture of concentrated nitric and sulfuric acids, a standard nitrating agent. youtube.com Halogenation could proceed with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Table 1: Predicted Outcomes for Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and 8-Nitro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one |

Note: This table is based on general principles of electrophilic aromatic substitution and the directing effects of N-acyl groups. Experimental validation for the specific substrate is required.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to derivatizing the aromatic ring. youtube.comyoutube.com This strategy typically involves the initial synthesis of a halogenated or triflated derivative of this compound, which can then be coupled with a variety of partners.

A potential route to a key precursor, a 4-bromo-substituted isoquinolin-1-one, has been described through the oxidation of tetrahydroisoquinolines (THIQs). rsc.org Although this method was demonstrated on N-phosphoryl THIQs, it highlights a pathway to generate halogenated isoquinolin-1-one scaffolds necessary for subsequent cross-coupling.

Once a halogenated substrate is obtained (e.g., 6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one), it can undergo various cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester (RB(OH)₂) in the presence of a palladium catalyst and a base to introduce alkyl, aryl, or vinyl groups.

Heck Coupling: Reaction with an alkene to form a C-C bond at the aromatic position.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing amino functionalities.

These methodologies provide a modular approach to a wide array of derivatives substituted at the aromatic ring positions. nih.gov

Functionalization at the Saturated Ring Positions (C-3, C-4)

Modifying the saturated portion of the tetrahydroisoquinolin-1-one ring presents a different set of synthetic challenges and opportunities, including the potential for creating new stereocenters.

The introduction of substituents at the C-3 and C-4 positions, which are alpha and beta to both the nitrogen and the carbonyl group, is a key area of interest. Research has demonstrated the feasibility of direct, site-selective functionalization at the C-4 position of the parent isoquinolin-1(2H)-one scaffold.

A notable example is the Palladium(0)-catalyzed C-4 site-selective C-H difluoroalkylation. researchgate.net This reaction utilizes ethyl bromodifluoroacetate as the coupling partner and provides an efficient method to install a difluoroacetate (B1230586) moiety at the C-4 position. The reaction proceeds via a radical pathway and is highly selective for the C-4 position over other potential sites like C-3 or C-8. researchgate.net

Table 2: C-4 Selective Difluoroalkylation of Isoquinolin-1(2H)-ones

| Isoquinolin-1(2H)-one Substrate | Product | Yield (%) |

|---|---|---|

| 2-Methylisoquinolin-1(2H)-one | 2,2-Difluoro-2-(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)acetate | 78 |

| 2-Ethylisoquinolin-1(2H)-one | 2,2-Difluoro-2-(2-ethyl-1-oxo-1,2-dihydroisoquinolin-4-yl)acetate | 75 |

| 2-Benzylisoquinolin-1(2H)-one | 2,2-Difluoro-2-(2-benzyl-1-oxo-1,2-dihydroisoquinolin-4-yl)acetate | 81 |

Data sourced from a study on C-4 selective C-H difluoroalkylation. researchgate.net

This methodology provides a direct route to C-4 functionalized isoquinolin-1-ones, which are valuable precursors for further synthetic transformations.

Ring-opening and re-cyclization strategies offer unconventional pathways to novel derivatives. These methods can provide access to substitution patterns that are difficult to achieve through direct functionalization. While specific examples starting from this compound are not well-documented in the literature, related transformations on similar heterocyclic systems suggest potential avenues. For example, the Castagnoli–Cushman reaction involving 3,4-dihydroisoquinolines and various anhydrides has been used to construct tricyclic fused systems, demonstrating a ring-forming process on a related core. nih.gov A hypothetical strategy for the target molecule could involve reductive cleavage of the amide bond, functionalization of the resulting amino acid derivative, and subsequent re-cyclization to form a substituted lactam. However, this remains a theoretical approach pending experimental investigation.

N-Functionalization (beyond methyl) and Side-Chain Modifications

While the parent compound is N-methylated, modification at the nitrogen atom can provide access to a broader range of analogs. This typically requires a two-step process of N-demethylation followed by N-functionalization with a different alkyl, aryl, or acyl group.

N-dealkylation of tertiary amines is a well-established but often challenging transformation. mdpi.com Common methods include reaction with chloroformates (e.g., 2,2,2-trichloroethyl chloroformate) followed by reductive cleavage of the resulting carbamate, or catalytic methods using palladium catalysts. mdpi.com The application of these methods to the lactam nitrogen in this compound would need to be optimized, as the electronic environment of the N-methyl group is different from that in a simple tertiary amine.

Once the N-H lactam (1,2,3,4-tetrahydroisoquinolin-1-one) is obtained, it can be readily functionalized using standard N-alkylation or N-acylation protocols.

N-Alkylation: Reaction with an alkyl halide (R-X) in the presence of a base (e.g., NaH, K₂CO₃) would yield the corresponding N-alkyl derivative.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl substituents.

N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) would provide N-acyl derivatives.

This N-demethylation/re-functionalization sequence significantly expands the synthetic utility of the this compound scaffold, allowing for the introduction of diverse functionalities at the nitrogen position.

Attachment of Various Heterocyclic Moieties

The introduction of heterocyclic moieties to the tetrahydroisoquinoline scaffold is a common strategy to explore new chemical space and modulate biological activity. While direct derivatization of this compound is not extensively documented in readily available literature, studies on related N-protected tetrahydroisoquinolines provide significant insights into potential synthetic routes.

One notable method involves the direct functionalization of N-protected tetrahydroisoquinolines with various heterocycles through metal catalysis. For instance, a straightforward synthesis of 1-(3-indolyl)-tetrahydroisoquinolines has been developed using either simple copper or iron catalysts. This approach has been successfully applied to N-Boc protected tetrahydroisoquinoline, which serves as a close analog for understanding the reactivity of the core structure. The reaction proceeds by coupling the C1 position of the tetrahydroisoquinoline with the C3 position of an indole (B1671886) derivative.

The scope of this transformation has been explored with a variety of functionalized indoles, as well as other heterocycles like pyrroles. The choice of catalyst, either copper or iron, can be optimized depending on the specific indole derivative used, with copper(II) nitrate (B79036) often providing superior results. For example, the reaction of N-Boc-THIQ with 2-methylindole (B41428) using copper(II) nitrate as a catalyst yields the corresponding 1-(2-methyl-1H-indol-3-yl) derivative in good yield. acs.org However, attempts to extend this reaction to other heterocycles such as benzo[b]furan, benzo[b]thiophene, and benzimidazole (B57391) did not result in the desired product, indicating some limitations to the substrate scope. acs.org

The table below summarizes the synthesis of various 1-heterocyclyl-tetrahydroisoquinoline derivatives using this metal-catalyzed approach.

Table 1: Synthesis of 1-Heterocyclyl-Tetrahydroisoquinoline Derivatives

| Entry | Heterocycle | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Indole | Cu(NO₃)₂·3H₂O | 1-(1H-indol-3-yl)-THIQ | 67 |

| 2 | 2-Methylindole | Cu(NO₃)₂·3H₂O | 1-(2-methyl-1H-indol-3-yl)-THIQ | 67 |

| 3 | 5-Methoxyindole | Fe(NO₃)₃·9H₂O | 1-(5-methoxy-1H-indol-3-yl)-THIQ | 72 |

| 4 | Pyrrole | Cu(NO₃)₂·3H₂O | 1-(1H-pyrrol-2-yl)-THIQ | 55 |

| 5 | 6-Chlorodeazapurine | Cu(NO₃)₂·3H₂O | 1-(6-chloro-9H-purin-9-yl)-THIQ | 40 |

THIQ in the product name refers to the N-Boc-1,2,3,4-tetrahydroisoquinoline scaffold. Data sourced from The Journal of Organic Chemistry. acs.org

These findings demonstrate a viable pathway for attaching heterocyclic moieties to the tetrahydroisoquinoline core, which could be adapted for the this compound scaffold, likely requiring initial functionalization of the C1 position or the aromatic ring.

Conjugation with Peptidic Structures

The conjugation of small molecules with peptides is a powerful strategy in drug discovery to enhance target specificity, improve pharmacokinetic properties, and develop novel bioactive compounds. The tetrahydroisoquinoline scaffold has been successfully incorporated into peptidic structures, highlighting a promising avenue for the derivatization of this compound.

A significant body of research has focused on the synthesis of novel isoquinoline-dipeptide conjugates. While these studies often utilize a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core, the synthetic methodologies are broadly applicable. The general approach involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to the core scaffold.

In a typical synthesis, the Tic core is anchored to a solid support, and subsequent amino acids are coupled using standard peptide coupling reagents such as HBTU/HOBt. This methodology facilitates easy purification, as excess reagents and byproducts can be washed away, leaving the desired peptide conjugate attached to the resin. The final step involves cleavage of the conjugate from the solid support.

This strategy has been used to create a library of THIQ-dipeptide conjugates with varying amino acid sequences to explore their biological activities, such as antimicrobial and antifungal properties. For example, dipeptides containing cationic amino acids like histidine (His) and arginine (Arg) have been shown to be particularly effective.

The table below presents a selection of synthesized THIQ-dipeptide conjugates and their biological activities.

Table 2: Examples of THIQ-Dipeptide Conjugates and their Antimicrobial Activity

| Compound ID | Dipeptide Sequence | Yield (%) | Antibacterial MIC (μM) vs. E. coli | Antifungal MIC (μM) vs. A. niger |

|---|---|---|---|---|

| 7a | Tic-Ala-Gly | 82 | >1661 | >1661 |

| 7c | Tic-His-Gly | 78 | 33 | 265 |

| 7e | Tic-Arg-Gly | 85 | 83 | 332 |

| 7g | Tic-Ser-Gly | 89 | 66 | 166 |

Data represents a selection of compounds and activities for illustrative purposes.

The successful synthesis and promising biological activity of these THIQ-peptide conjugates underscore the potential of applying similar strategies to this compound, where a suitable functional handle (e.g., a carboxylic acid on the aromatic ring) would be required for peptide coupling.

Synthesis of Compound Libraries for Research Screening

The generation of compound libraries based on a privileged scaffold like 1,2,3,4-tetrahydroisoquinoline (B50084) is a cornerstone of modern drug discovery, enabling high-throughput screening for novel biological activities. While specific libraries of this compound are not widely reported, the synthetic strategies employed for the broader THIQ class are highly relevant.

Multicomponent reactions (MCRs) are a particularly powerful tool for the rapid construction of diverse chemical libraries. nih.gov MCRs allow for the combination of three or more starting materials in a single step to generate complex products, often with high atom economy and efficiency. For the tetrahydroisoquinoline scaffold, MCRs have been utilized to synthesize libraries of highly substituted derivatives. For example, a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been developed using an MCR of an N-alkylpiperidin-4-one, malononitrile, and a β-nitrostyrene. nih.gov This approach allows for significant structural diversity by simply varying the starting components.

Another effective strategy for library synthesis is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction times and improve yields for classical reactions used to build the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions. By parallelizing these reactions in a microwave synthesizer, libraries of substituted tetrahydroisoquinolines can be generated efficiently.

The table below outlines common synthetic strategies that can be adapted for the creation of compound libraries based on the this compound scaffold.

Table 3: Strategies for the Synthesis of Tetrahydroisoquinoline-based Compound Libraries

| Strategy | Description | Key Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combination of three or more reactants in a single synthetic operation. | High efficiency, atom economy, and rapid generation of structural diversity. |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, improved yields, and suitability for parallel synthesis. |

| Solid-Phase Organic Synthesis | Synthesis of compounds on a solid support, allowing for easy purification. | Amenable to automation and high-throughput synthesis of peptide and small molecule libraries. |

| Diversity-Oriented Synthesis (DOS) | Synthesis of structurally diverse and complex molecules from simple starting materials. | Exploration of novel chemical space and identification of new biological targets. |

These methodologies provide a robust toolkit for the construction of diverse libraries of compounds based on the this compound core, which are essential for the discovery of new lead compounds in drug development programs.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Pharmacophoric Features

The key pharmacophoric features of the tetrahydroisoquinoline scaffold are dictated by the arrangement of its aromatic ring, the nitrogen atom, and the potential for substitution at various positions. SAR studies indicate that modifications to the core structure, including the introduction of different functional groups, play a vital role in modulating the biological potential of the resulting compounds. nuph.edu.ua

The biological activity of tetrahydroisoquinoline derivatives is highly sensitive to the nature and position of substituents on the scaffold. Research has shown that both electron-donating and electron-withdrawing groups can significantly influence the potency and selectivity of these compounds. nuph.edu.ua

For instance, in the development of THIQ derivatives as anticancer agents targeting Kirsten rat sarcoma (KRas), the substitution pattern on a phenyl ring attached to the core structure was found to be critical. One study demonstrated that derivatives bearing a chloro group at the 4-position of the phenyl ring exhibited significant KRas inhibition across multiple colon cancer cell lines. nih.gov This suggests that an electronegative group in this position may enhance activity. nih.gov Conversely, replacing a carbonyl moiety with a sulfonyl group or introducing a bulky tert-butyl group at the 4-position led to diminished activity. nih.gov

The substitution on the nitrogen atom of the THIQ ring also plays a pivotal role. Studies on N-substituted THIQ analogs have revealed that different substituents can modulate antifungal activity against various fungal species. nih.gov The presence of a methyl group, as in 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, establishes a tertiary amine, which has been identified in Hologram Quantitative Structure-Activity Relationship (HQSAR) studies as a feature that can positively contribute to inhibitory effects against targets like P-glycoprotein. nih.gov

The following table summarizes the observed impact of various substitution patterns on the biological activity of tetrahydroisoquinoline analogs.

| Substitution Position/Modification | Substituent | Observed Impact on Biological Activity | Target/Assay |

| Phenyl ring at C1 (analogs) | 4-chloro | Increased inhibitory activity | KRas (colon cancer cell lines) nih.gov |

| Phenyl ring at C1 (analogs) | 4-ethyl | Potent KRas inhibition and anti-angiogenesis activity | KRas (HCT116 cell line); VEGF inhibition nih.gov |

| Phenyl ring at C1 (analogs) | 4-tert-butyl | Diminished activity | KRas (colon cancer cell lines) nih.gov |

| Linker to N-acyl group (analogs) | Sulfonyl group (vs. carbonyl) | Diminished activity | KRas (colon cancer cell lines) nih.gov |

| Nitrogen atom (N2) | Various N-aryl groups | Modulation of antifungal activity | Antifungal assays nih.gov |

Stereochemistry is a critical determinant of the biological activity of chiral molecules, as the three-dimensional arrangement of atoms governs the interaction with biological targets like enzymes and receptors. nih.gov When the tetrahydroisoquinoline scaffold is substituted at positions that create a chiral center (such as C1), the resulting enantiomers can exhibit significantly different pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org By quantifying physicochemical properties and structural features as numerical descriptors, QSAR models can predict the activity of new compounds and provide insights into the structural requirements for a desired biological response. wikipedia.org

Several QSAR studies have been conducted on tetrahydroisoquinoline derivatives to identify the key molecular descriptors that govern their activity against various biological targets. These models often employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which evaluate the impact of steric and electrostatic fields on activity. mdpi.com

A study on THIQ derivatives as P-glycoprotein (P-gp) modulators utilized Topomer CoMFA and Hologram QSAR (HQSAR) models. The analysis of molecular fragments revealed that the presence of a tertiary nitrogen, a central phenyl ring, and an aromatic dimethoxy group positively contributed to the inhibitory effect. nih.gov The CoMFA contour maps indicated that substitution with bulkier and polar groups, such as a nitro group, at the ortho position of a benzene (B151609) ring substituent would enhance the inhibitory potency. nih.gov

Another multi-QSAR modeling study on THIQ derivatives as inhibitors of histone deacetylase 8 (HDAC8) also highlighted the importance of different substitutions on the core scaffold in modulating inhibitory activity. nih.gov These studies show a clear correlation between structural descriptors (such as molecular shape, charge distribution, and specific functional groups) and the biological endpoints of THIQ analogs.

The table below provides examples of QSAR studies on THIQ and related scaffolds.

| QSAR Model | Scaffold | Target | Key Findings/Correlated Descriptors |

| Topomer CoMFA & HQSAR | Tetrahydroisoquinoline-ethyl-phenylamine | P-glycoprotein (MDR) | Bulkier, polar groups at ortho-position of benzene ring enhance activity. Tertiary nitrogen and dimethoxy groups contribute positively. nih.gov |

| Multi-QSAR (2D QSAR, HQSAR, CoMFA) | Tetrahydroisoquinoline | Histone Deacetylase 8 (HDAC8) | Substitutions at various positions on the THIQ scaffold are crucial for modulating HDAC8 inhibition. nih.gov |

| 3D-QSAR (CoMFA & CoMSIA) | Tetrahydroquinoline | Lysine-specific demethylase 1 (LSD1) | Steric and electrostatic fields are key predictors of inhibitory activity. mdpi.com |

In modern drug discovery, machine learning and artificial neural networks (ANNs) are increasingly used to develop sophisticated SAR models. scispace.com These methods can capture complex, non-linear relationships between a molecule's structure and its activity that may be missed by traditional QSAR approaches. nih.gov For predicting the properties of new chemical entities, deep neural networks (DNNs) are implemented as a framework for building predictive models from large datasets. nih.gov

Different neural network architectures are employed depending on the nature of the input data. Multilayer perceptrons (MLPs) are a common type of network used for SAR modeling. nih.gov More recently, graph convolutional networks (GCNs) have shown great promise. nih.gov GCNs are particularly well-suited for molecular modeling because their architecture naturally mimics the structure of molecules, representing atoms as nodes and bonds as edges. acm.org This allows the network to learn directly from the 2D or 3D graph structure of the molecule.

These machine learning models are applied to predict a range of properties, including biological activity against specific targets (e.g., Factor Xa inhibition) and key ADME (absorption, distribution, metabolism, and excretion) properties like microsomal lability and CYP3A4 inhibition. nih.gov By training on large datasets of compounds with known activities, these models can effectively screen virtual libraries and guide medicinal chemists in prioritizing which derivatives of a scaffold like this compound to synthesize and test. acm.org

Ligand Design Strategies and Molecular Hybridization Approaches

The design of novel ligands based on the this compound scaffold can be pursued through several advanced strategies, including molecular hybridization and structure-based design.

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with a desired biological activity profile, potentially targeting multiple proteins or offering an improved therapeutic index. rsc.org This strategy has been successfully applied to the THIQ scaffold. For example, a series of oxoisoaporphine–tetrahydroisoquinoline analogs were designed as multi-target-directed ligands for Alzheimer's disease by hybridizing the two distinct molecular fragments. rsc.org Another study involved hybridizing praziquantel, a drug with a related heterocyclic core, with artemether (B1667619) to create novel antischistosomal agents with potent activity against both juvenile and adult forms of the parasite. rsc.org

Structure-based drug design is another powerful approach that relies on the 3D structural information of the biological target. Molecular docking, a key technique in this approach, is used to predict the binding pose and affinity of a ligand within the active site of a target protein. This information can guide the rational design of more potent and selective inhibitors. For instance, docking studies have been used to guide the design of THIQ derivatives as anticancer agents by modeling their interactions with the active sites of targets like KRas and VEGF receptors. nih.gov These computational studies can reveal key interactions, such as hydrogen bonds, that are crucial for binding and can suggest specific structural modifications to enhance these interactions. nih.gov

Rational Design of Analogs for Specific Biological Targets

The rational design of analogs based on the this compound scaffold is a key strategy in medicinal chemistry to develop novel therapeutic agents. nih.govrsc.org This process involves systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. rsc.org The tetrahydroisoquinoline (THIQ) nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. nih.govrsc.org

Researchers have successfully designed THIQ analogs for various therapeutic areas. For instance, a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives were rationally designed as anticancer agents targeting the nuclear factor-κB (NF-κB) signaling pathway. nih.gov Structure-activity relationship (SAR) studies of these analogs demonstrated that specific substitutions significantly influence their anti-proliferative activity. For example, the introduction of a methoxy (B1213986) group at a particular position on the THIQ scaffold resulted in a compound with the highest activity against various human cancer cell lines, with GI50 values in the low micromolar range. nih.gov

Another example of rational design involves the development of THIQ derivatives as antihyperglycemic agents, using the natural product berberine (B55584) as a lead compound. researchgate.net By synthesizing a series of 1,2,3,4-tetrahydroisoquinoline substituted 2H-pyranones and 1,3-teraryls, researchers identified compounds that significantly stimulated glucose uptake in skeletal muscle cells. researchgate.net Mechanistic studies revealed that the designed analogs acted through the PI-3-K-mediated signaling pathway. researchgate.net

The design process often leverages established synthetic strategies like the Pictet–Spengler and Bischler–Napieralski reactions to create diverse libraries of analogs. nih.govevitachem.combath.ac.uk These methods allow for the introduction of various substituents on the THIQ core, enabling a thorough exploration of the chemical space to optimize interactions with the target protein. nih.govevitachem.com

Below is a table summarizing the rational design of THIQ analogs for specific targets:

| Target | Lead Compound/Scaffold | Designed Analogs | Key Findings from SAR Studies | Reference |

|---|---|---|---|---|

| NF-κB Signaling Pathway (Anticancer) | Novel NF-κB Inhibitors | 1,2,3,4-Tetrahydroisoquinoline derivatives | A methoxy group at the R3 position (compound 5d) exhibited the most potent anti-proliferative activity (GI50: 1.591 to 2.281 μM). | nih.gov |

| Glucose Uptake (Antihyperglycemic) | Berberine | 1,2,3,4-Tetrahydroisoquinoline substituted 2H-pyranones and 1,3-teraryls | Compound 5d showed a 2.7-fold stimulation of glucose uptake at 10 µM in L6 skeletal muscle cells via a PI-3-K-mediated pathway. | researchgate.net |

| HIV-1 Reverse Transcriptase | THIQ scaffold | Two series of THIQ analogs (158 and 159) | Compounds 160 and 161 showed the most promise, with RT inhibition of 74.82% and 72.58% respectively at 100 μM. | nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies employed to modify the this compound core to discover novel compounds with improved properties. rsc.org These techniques aim to identify structurally distinct molecules that retain the key pharmacophoric features required for biological activity, potentially leading to new intellectual property, enhanced efficacy, or better pharmacokinetic profiles. drughunter.com

Scaffold Hopping involves replacing the central core of a molecule with a functionally equivalent but structurally different scaffold. This can resolve issues related to toxicity, metabolism, or physicochemical properties associated with the original scaffold. For the tetrahydroisoquinoline framework, this could mean replacing the THIQ core with another heterocyclic system that maintains the spatial arrangement of key binding groups. For example, the N-phenyl-1,2,3,4-tetrahydroisoquinoline has been explored as an alternative scaffold to mimic steroids in the design of 17β-hydroxysteroid dehydrogenase 1 inhibitors. bath.ac.uk The bis-(1,2,3,4-tetrahydroisoquinolinium) structure has also been identified as a new scaffold for developing high-affinity ligands for SK channel subtypes. nih.gov

Classical Bioisosteres : Exchanging a hydroxyl group for a methyl group. researchgate.net

Non-Classical Bioisosteres : Replacing a functional group like an amide with a heterocyclic ring such as a triazole or oxadiazole to improve metabolic stability. drughunter.com This is relevant as the lactam (cyclic amide) in the this compound structure could potentially be replaced by a bioisostere to modulate its properties.

These strategies are integral to lead optimization, allowing chemists to systematically address liabilities in promising drug candidates derived from the tetrahydroisoquinoline scaffold. rsc.org

Computational Modeling for Ligand-Target Interactions

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For derivatives of this compound, docking simulations provide crucial insights into their mechanism of action at a molecular level. nih.govtandfonline.comnih.gov

These simulations have been successfully applied to understand the structure-activity relationships of various THIQ analogs. For example, in the development of HIV-1 reverse transcriptase (RT) inhibitors, molecular docking was used to elucidate the binding pattern of the most promising THIQ compounds. nih.gov The studies revealed that the 6,7-dimethoxy THIQ moiety of the active analogs formed key hydrophobic contacts with amino acid residues Tyr-188, Tyr-181, and Trp-229 in the active site of the enzyme. nih.gov

Similarly, when novel THIQ-dipeptide conjugates were evaluated for their antibacterial activity, molecular docking simulations were performed against E. coli DNA gyrase B. nih.gov The results showed a strong correlation between the calculated binding affinities and the observed antibacterial efficacy. The most active compound, 7b, exhibited a low binding energy of -6.708 kcal/mol, and the docking poses revealed specific interactions with active site residues. nih.gov

In another study, docking analyses were conducted on newly synthesized hexahydroisoquinoline-4-carbonitrile derivatives against cyclin-dependent kinase 5 (CDK5A1) to understand their binding efficiency. tandfonline.com This computational approach is essential for rationalizing experimental findings and guiding the design of next-generation inhibitors with improved potency and selectivity. tandfonline.com

The table below summarizes findings from molecular docking studies on THIQ derivatives:

| Compound Class | Biological Target | Key Interactions/Findings | Predicted Binding Affinity | Reference |

|---|---|---|---|---|

| THIQ-Dipeptide Conjugates | E. coli DNA Gyrase B (PDB: 4KFG) | Interaction networks with multiple amino acids in the receptor active pockets. | Compound 7b showed a high binding affinity with a low energy of -6.708 kcal/mol. | nih.gov |

| 6,7-Dimethoxy THIQ Analogs | HIV-1 Reverse Transcriptase | Hydrophobic contacts with Tyr-188, Tyr-181, and Trp-229. | Not specified | nih.gov |

| Hexahydroisoquinoline-4-carbonitrile Derivatives | Cyclin-Dependent Kinase 5 (CDK5A1) | Used to understand binding efficiency and stability. | Not specified | tandfonline.com |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic picture of the ligand-target complex. MD simulations assess the conformational stability of the docked pose and analyze the dynamics of the interactions over time, typically on the nanosecond scale. tandfonline.comnih.gov

For instance, to further investigate the stability of hexahydroisoquinoline derivatives bound to CDK5A1, a 100 ns dynamic simulation was performed. tandfonline.com This analysis helps to confirm whether the binding mode predicted by docking is stable within a simulated physiological environment and provides insights into the flexibility of both the ligand and the protein's active site. tandfonline.com

Mechanistic Investigations of Biological Activities

Exploration of Molecular and Biochemical Targets

The therapeutic potential of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is intrinsically linked to its interaction with specific biological molecules. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action and guiding further drug development. This includes the inhibition and modulation of various enzymes that play critical roles in human physiology and pathology.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters. While other isomers and derivatives within the tetrahydroisoquinoline family have been investigated for MAO inhibition, current scientific literature does not provide specific data on the inhibitory activity of this compound against either MAO-A or MAO-B.

Cholinesterases, particularly acetylcholinesterase (AChE), are key targets in the management of neurodegenerative disorders. While direct inhibitory data for this compound is not extensively detailed, research into structurally related compounds provides context for its potential activity. Structural analogs belonging to the tetrahydroisoquinoline (THIQ) class have demonstrated significant acetylcholinesterase (AChE) inhibition, with some derivatives showing IC₅₀ values in the range of 1.8-8.3 μM. evitachem.com This suggests that the THIQ scaffold, which is the core of this compound, is a promising framework for the development of AChE inhibitors. However, specific experimental values for this compound are not available in the reviewed literature.

Interactive Table: AChE Inhibition by THIQ Analogs

Note: The following table is based on data for structural analogs and does not represent direct findings for this compound.

| Compound Class | Target Enzyme | Reported IC₅₀ Range (μM) |

| Tetrahydroisoquinoline (THIQ) Derivatives | Acetylcholinesterase (AChE) | 1.8 - 8.3 |

Protein Tyrosine Phosphatase 1B (PTP1B) is a significant regulator of insulin (B600854) and leptin signaling pathways, making it a target for metabolic diseases. There is currently no specific research available that details the inhibitory effects of this compound on PTP1B.

Epigenetic enzymes, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), are crucial in gene expression regulation. An extensive review of the literature reveals no studies focused on the modulation of epigenetic enzymes by this compound.

DNA gyrase is an essential bacterial enzyme and a well-established target for antibiotics. At present, there is no scientific literature describing the investigation of this compound as an inhibitor of DNA gyrase.

Enzyme Inhibition and Modulation

Caspase-3 Interaction

There is no available research data describing the interaction between this compound and Caspase-3.

Receptor Agonism and Antagonism

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

No studies have been found that investigate the modulatory effects of this compound on the Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Histamine H3 Receptor (H3R) Antagonism

There is no available scientific literature detailing any antagonistic activity of this compound on the Histamine H3 Receptor (H3R).

Glutamatergic System Interactions

Research on the interactions between this compound and the glutamatergic system has not been identified in the available literature.

Interactions with Anti-Apoptotic Proteins

No published data exists detailing the interactions of this compound with anti-apoptotic proteins.

Transporter Modulation

There are no available studies that describe the modulation of any transporters by this compound.

Cellular and Subcellular Mechanisms

Neuroprotective Mechanisms (e.g., antagonism to neurotoxins, dopamine (B1211576) metabolism modulation)

1MeTIQ demonstrates significant neuroprotective properties through a multi-faceted mechanism of action, primarily involving antagonism to potent dopaminergic neurotoxins and modulation of dopamine (DA) metabolism. nih.govnih.gov Research has shown that 1MeTIQ exerts a protective effect against a range of neurotoxins, including 1-methyl-4-phenylpyridinium (MPP+), 6-hydroxydopamine, rotenone (B1679576), and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898). nih.govoup.com This protective action is particularly effective in mesencephalic neurons, which are crucial for motor control. nih.gov

A key aspect of its neuroprotective role is its ability to counteract the damaging effects of toxins that inhibit mitochondrial function. nih.gov For instance, 1MeTIQ prevents the inhibitory effect of MPP+ on the mitochondrial respiratory chain's complex I. nih.gov This is not due to a direct antioxidant effect but rather a proposed "shielding effect" that protects the energetic machinery of the mitochondria from the toxin, thereby preventing cellular energy failure. nih.gov

Furthermore, 1MeTIQ plays a crucial role as an endogenous regulator of dopaminergic activity. nih.gov It modulates the metabolic pathway of dopamine by inhibiting its oxidation by monoamine oxidase (MAO). researchgate.netnih.gov Specifically, 1MeTIQ inhibits the formation of the DA metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), which is associated with the production of free radicals. oup.comnih.gov By doing so, it shifts dopamine catabolism towards the O-methylation route, a process dependent on the enzyme catechol-O-methyltransferase (COMT). oup.comresearchgate.net This shift is considered a significant part of its neuroprotective activity. researchgate.netnih.gov Studies in rats treated with the neurotoxin rotenone showed that 1MeTIQ administration strongly reduced the decline in striatal dopamine concentration, highlighting its ability to counteract neurotoxic damage. oup.com

Antioxidant and Free Radical Scavenging Properties

The antioxidant and free radical scavenging properties of 1MeTIQ are integral to its neuroprotective effects, although the mechanism may be indirect. nih.govresearchgate.net Several studies identify free radical scavenging as a key mechanism, particularly in mitigating the oxidative stress generated during dopamine catabolism. nih.govresearchgate.netnih.gov The process of dopamine oxidation can produce toxic semiquinone species and other free radicals, and by inhibiting this pathway, 1MeTIQ helps protect cells from this oxidative damage. oup.comresearchgate.net